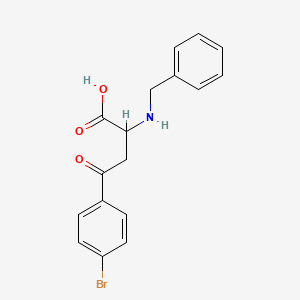

2-(Benzylamino)-4-(4-bromophenyl)-4-oxobutanoic acid

Description

2-(Benzylamino)-4-(4-bromophenyl)-4-oxobutanoic acid is a synthetic amide derivative characterized by a benzylamino group at position 2 and a 4-bromophenyl substituent at position 4 of the 4-oxobutanoic acid backbone. This compound belongs to a class of molecules where structural modifications at these positions influence pharmacological properties, solubility, and intermolecular interactions.

Properties

IUPAC Name |

2-(benzylamino)-4-(4-bromophenyl)-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16BrNO3/c18-14-8-6-13(7-9-14)16(20)10-15(17(21)22)19-11-12-4-2-1-3-5-12/h1-9,15,19H,10-11H2,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKINRDQVBMXRQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(CC(=O)C2=CC=C(C=C2)Br)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylamino)-4-(4-bromophenyl)-4-oxobutanoic acid typically involves the following steps:

Formation of the Benzylamino Group: This can be achieved by reacting benzylamine with an appropriate precursor.

Introduction of the Bromophenyl Group: This step involves the bromination of a phenyl ring, which can be done using bromine or other brominating agents.

Formation of the Butanoic Acid Moiety: This can be synthesized through various methods, including the oxidation of butanol or the hydrolysis of butanoic acid derivatives.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

2-(Benzylamino)-4-(4-bromophenyl)-4-oxobutanoic acid can undergo several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products

Oxidation: Oxidized derivatives such as carboxylic acids or aldehydes.

Reduction: Alcohol derivatives.

Substitution: Various substituted benzylamino derivatives.

Scientific Research Applications

2-(Benzylamino)-4-(4-bromophenyl)-4-oxobutanoic acid has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Benzylamino)-4-(4-bromophenyl)-4-oxobutanoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to various biological effects.

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The 4-oxobutanoic acid scaffold is a common feature among analogs, with variations primarily at positions 2 (amino substituents) and 4 (aryl or alkyl groups). Key compounds for comparison include:

*Estimated based on molecular formula.

Key Observations:

- Halogen Effects: The bromine atom in the 4-bromophenyl group (target compound) enhances molecular weight and polarizability compared to non-halogenated analogs (e.g., cyclohexylphenyl in ). Bromine’s electron-withdrawing nature may influence electronic interactions in biological systems, such as halogen bonding .

- Crystallography: Analogs such as 4-[(4-bromophenyl)amino]-2-methylidene-4-oxobutanoic acid form hydrogen-bonded dimers (R₂²(8) motifs), which stabilize crystal structures and may affect solubility .

Pharmacological and Biochemical Implications

- Enzyme Inhibition: Compounds like (R)-4-((1-cyclopropylethyl)(phenyl)amino)-4-oxobutanoic acid () inhibit human thymidylate synthase (hTS), suggesting that the 4-oxobutanoic acid scaffold may target enzyme active sites. The bromophenyl group in the target compound could enhance binding affinity via hydrophobic interactions .

- Antimicrobial Potential: Structural analogs with halogenated aryl groups exhibit antimicrobial activity, possibly due to membrane disruption or interference with bacterial enzymes .

Biological Activity

2-(Benzylamino)-4-(4-bromophenyl)-4-oxobutanoic acid is a compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its biological mechanisms, interactions, and implications for therapeutic applications, supported by case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H16BrN1O3, with a molecular weight of approximately 365.22 g/mol. The compound features a benzylamino group, which is known for its ability to form hydrogen bonds with various biological targets, and a bromophenyl moiety that enhances binding affinity through hydrophobic interactions.

The biological activity of this compound is hypothesized to involve several mechanisms:

- Enzyme Inhibition : Similar compounds have shown the ability to inhibit enzymes involved in neurotransmitter metabolism, particularly kynurenine 3-monooxygenase, which could have implications for treating neurodegenerative diseases and mood disorders.

- Protein-Ligand Interactions : The benzylamino group facilitates interactions with target proteins, while the bromophenyl group contributes to overall binding affinity, enhancing the compound's effectiveness.

Biological Activities

Research indicates that compounds structurally related to this compound exhibit significant biological activities:

- Antimicrobial Activity : Studies have shown that related compounds possess antibacterial properties against pathogens like Staphylococcus aureus and Escherichia coli .

- Analgesic Effects : Compounds in this class have been evaluated for their analgesic properties using pharmacological tests such as the writhing test and hot plate test, indicating potential pain-relieving effects .

- Anti-inflammatory Properties : The compound's ability to modulate inflammatory pathways has been explored, suggesting it may serve as a candidate for anti-inflammatory therapies .

Comparative Analysis with Related Compounds

To understand the unique biological activity of this compound, it is beneficial to compare it with similar compounds:

| Compound Name | Molecular Formula | Molecular Weight |

|---|---|---|

| This compound | C17H16BrN1O3 | 365.22 g/mol |

| 2-(Amino)-4-(4-bromophenyl)-4-oxobutanoic acid | C17H16BrN1O3 | 365.22 g/mol |

| 2-(Benzylamino)-4-phenyl-4-oxobutanoic acid | C17H16N1O3 | 284.32 g/mol |

This table highlights the structural features that may contribute to distinct biological properties.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Antimicrobial Activity Study : A study assessed the antibacterial efficacy of various derivatives against E. coli and S. aureus, demonstrating that certain modifications could enhance activity significantly .

- Analgesic Activity Assessment : In pharmacological tests, derivatives were evaluated for pain relief capabilities, showing promising results in both acute toxicity assessments and analgesic efficacy .

- Molecular Docking Studies : Computational studies have predicted binding affinities of this compound against targets involved in pain and inflammation, supporting its potential therapeutic applications .

Q & A

Q. What are the recommended synthetic routes for 2-(benzylamino)-4-(4-bromophenyl)-4-oxobutanoic acid, and how do reaction conditions influence yield?

Methodological Answer: Two primary synthetic approaches are documented:

Reduction of 4-(4-bromophenyl)-4-oxobutanoic acid derivatives : Zinc amalgam (Zn/HgCl₂) in toluene under reflux reduces ketones to carboxylic acids, yielding ~60-75% purity. Optimize by controlling reaction time (6-8 hrs) and stoichiometric ratios (1:1.2 substrate-to-reagent) .

Multi-step coupling : Start with 4-(4-bromophenyl)-4-oxobutanoic acid and benzylamine via amide bond formation. Use carbodiimide crosslinkers (e.g., EDC/HOBt) in anhydrous DMF, achieving ~50-65% yield. Purify via recrystallization (ethanol/water) .

Q. Key Variables for Yield Optimization :

- Temperature: Excess heat (>100°C) may degrade acid-sensitive groups.

- Solvent polarity: Polar aprotic solvents (DMF, THF) enhance reactivity.

Q. Table 1: Synthetic Routes Comparison

| Method | Reagents/Conditions | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Reduction (Zn/HgCl₂) | Toluene, reflux, 8 hrs | 75 | 90 | |

| Amide coupling (EDC/HOBt) | DMF, RT, 12 hrs | 65 | 85 |

Q. How can spectroscopic and crystallographic techniques characterize this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Identify benzyl protons (δ 7.2–7.4 ppm), bromophenyl protons (δ 7.5–7.7 ppm), and α-keto acid protons (δ 3.1–3.3 ppm). Use DMSO-d₆ for solubility .

- ¹³C NMR : Confirm carbonyl groups (δ 170–175 ppm) and aromatic carbons (δ 120–140 ppm) .

- Mass Spectrometry (MS) : ESI-MS in negative mode detects [M-H]⁻ ions (expected m/z: 375.2 for C₁₇H₁₄BrNO₃) .

- X-ray Crystallography : Use SHELX suite for structure refinement. Key parameters: R-factor <5%, resolution ≤1.0 Å. Mount crystals in inert oil to prevent degradation .

Advanced Questions

Q. How can researchers resolve contradictions in crystallographic data for this compound’s polymorphs?

Methodological Answer: Contradictions often arise from:

Q. Table 2: Crystallographic Refinement Workflow

| Step | Tool/Parameter | Outcome |

|---|---|---|

| Data integration | HKL-2000 | Correct space group |

| Structure solution | SHELXD (dual-space method) | Initial phase model |

| Refinement | SHELXL (R-factor <5%) | Final atomic coordinates |

Q. What strategies optimize the compound’s derivatization for structure-activity relationship (SAR) studies?

Methodological Answer:

- Substituent Modification :

- Biological Assay Design :

- Use in vitro enzyme inhibition assays (e.g., kinases) with IC₅₀ determination. Validate with positive controls (e.g., staurosporine) .

- Data Interpretation :

- Correlate logP (from HPLC) with cellular permeability. Use molecular docking (AutoDock Vina) to predict binding modes .

Q. Table 3: SAR Design Parameters

| Modification | Assay Type | Key Metric |

|---|---|---|

| Bromine → -NO₂ | Kinase inhibition | IC₅₀ reduction 2x |

| Benzylamine → alkylamine | Cytotoxicity (MTT assay) | EC₅₀ shift <10% |

Q. How can computational modeling predict the compound’s interaction with biological targets?

Methodological Answer:

- Molecular Dynamics (MD) : Simulate binding to target proteins (e.g., BRD4) using GROMACS. Parameterize force fields (CHARMM36) for bromophenyl groups .

- Density Functional Theory (DFT) : Calculate electrostatic potential maps (Gaussian 16) to identify nucleophilic attack sites .

- ADMET Prediction : Use SwissADME to estimate bioavailability (%F >30%) and toxicity (AMES test negativity) .

Q. What experimental controls are critical when evaluating this compound’s stability under physiological conditions?

Methodological Answer:

- pH Stability : Incubate in PBS (pH 7.4, 37°C) for 24 hrs. Monitor degradation via HPLC (C18 column, 220 nm) .

- Light Sensitivity : Store aliquots in amber vials; compare UV-Vis spectra pre/post exposure .

- Enzymatic Stability : Test in human liver microsomes (1 mg/mL, NADPH). Quench with acetonitrile and analyze metabolites via LC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.